(R)-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine
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Overview
Description
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine: The enantiomer of the compound, with different stereochemistry.
N1,N1-Dimethyl-3-phenylpropane-1,3-diamine: The racemic mixture containing both enantiomers.
Uniqueness
®-N1,N1-Dimethyl-3-phenylpropane-1,3-diamine is unique due to its enantiomeric purity, which can lead to different biological activities and properties compared to its racemic mixture or other enantiomers. This makes it valuable in applications requiring specific stereochemistry.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R)-N',N'-dimethyl-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
HSZKVKCMQAORSG-LLVKDONJSA-N |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=CC=C1)N |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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